molecular formula C7H7N3 B1355574 2,6-Dimethylpyrimidine-4-carbonitrile CAS No. 64571-35-3

2,6-Dimethylpyrimidine-4-carbonitrile

Cat. No.: B1355574
CAS No.: 64571-35-3
M. Wt: 133.15 g/mol
InChI Key: CWWJHIUHWKKTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity Studies

The reactivity of 2,6-dimethylpyrimidine-4-carbonitrile has been explored, showing that it behaves like ordinary nitriles in forming various compounds. It uniquely undergoes substitution with methoxyl ion to form a 4-methoxy compound, which can be further reacted to produce 2,6-dimethylpyrimidine-4-carbohydrazide (Yamanaka, 1958).

Synthesis of Triazoles and Tetrazines

This compound has been used in the synthesis of symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles and di(pyrimidin-2-yl)-1,2,4,5-tetrazines, which are potential polydentate ligands (Krivopalov et al., 2010).

Antimicrobial Activity and Molecular Docking

Derivatives of this compound have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Molecular docking studies were conducted to understand the interaction mechanisms with target proteins in bacteria (Bhat & Begum, 2021).

Spectroscopic Studies

Spectroscopic studies, including infrared and UV, have been performed on derivatives of this compound, providing insights into their structural and electronic characteristics (Gupta et al., 2006).

Molar Refraction and Polarizability Studies

The impact of this compound in solution on electronic polarizability and molecular interactions has been investigated, offering insights into its physicochemical properties (Gaware, 2021).

Future Directions

The optimization of 2-amino-4,6-disubstituted-pyrimidine derivatives, which are structurally similar to 2,6-Dimethylpyrimidine-4-carbonitrile, has been documented. These compounds have been studied as potent and selective A1 antagonists, indicating potential future directions for the study and application of this compound .

Properties

IUPAC Name

2,6-dimethylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWJHIUHWKKTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494692
Record name 2,6-Dimethylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64571-35-3
Record name 4-Pyrimidinecarbonitrile, 2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64571-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylpyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylpyrimidine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Dimethylpyrimidine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Dimethylpyrimidine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Dimethylpyrimidine-4-carbonitrile
Reactant of Route 6
2,6-Dimethylpyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.